molecular formula C26H20ClN7O2 B10835931 Pyridotriazolopyrimidine derivative 1

Pyridotriazolopyrimidine derivative 1

Cat. No.: B10835931
M. Wt: 497.9 g/mol
InChI Key: CHQLSHSXSIIVFC-UHFFFAOYSA-N
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Description

Pyridotriazolopyrimidine derivative 1 is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridotriazolopyrimidine derivative 1 typically involves the reaction of hydrazonoyl halides with pyrido[2,3-d]pyrimidines. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: Pyridotriazolopyrimidine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridotriazolopyrimidine derivative 1 has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.

    Medicine: Investigated for its anticancer, antimicrobial, and antifungal properties. It has shown promising results in inhibiting the growth of various cancer cell lines and microbial strains.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of pyridotriazolopyrimidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit carbonic anhydrases, which play a crucial role in regulating pH and ion balance in cells. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various biological effects, including the inhibition of cancer cell proliferation and microbial growth .

Similar Compounds:

  • Pyrido[2,3-d]pyrimidines
  • Triazolopyrimidines
  • Pyrido[2,3-d:6,5d’]dipyrimidines

Comparison: this compound stands out due to its unique structural features and diverse biological activities. Compared to pyrido[2,3-d]pyrimidines and triazolopyrimidines, it exhibits enhanced anticancer and antimicrobial properties. Additionally, its ability to inhibit carbonic anhydrases with high selectivity makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C26H20ClN7O2

Molecular Weight

497.9 g/mol

IUPAC Name

7-tert-butyl-11-(2-chlorophenyl)-12-[4-(1,2,4-oxadiazol-3-yl)phenyl]-3,4,6,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,7,9,11-pentaen-5-one

InChI

InChI=1S/C26H20ClN7O2/c1-26(2,3)24-30-22-18(23-31-32-25(35)34(23)24)12-17(20(29-22)16-6-4-5-7-19(16)27)14-8-10-15(11-9-14)21-28-13-36-33-21/h4-13H,1-3H3,(H,32,35)

InChI Key

CHQLSHSXSIIVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC(=C(C=C2C3=NNC(=O)N31)C4=CC=C(C=C4)C5=NOC=N5)C6=CC=CC=C6Cl

Origin of Product

United States

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